ClC1=NC2=CC=C(Br)C=C2C=N1
. The InChI code for this compound is 1S/C8H4BrClN2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H
.
6-Bromo-2-chloroquinoxaline is a heterocyclic compound with the molecular formula . It is classified as a derivative of quinoxaline, which consists of a benzene ring fused to a pyrazine ring. This compound is notable for its potential applications in medicinal chemistry, materials science, and biological research, particularly due to its structural features that allow for various chemical modifications and interactions.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. It is recognized under the CAS number 55687-02-0.
6-Bromo-2-chloroquinoxaline falls under the category of heterocyclic compounds. These compounds are characterized by rings that contain at least one atom that is not carbon, in this case, nitrogen. Its classification also extends to pharmaceutical intermediates due to its utility in synthesizing biologically active molecules.
The synthesis of 6-bromo-2-chloroquinoxaline can be achieved through several methods:
The choice of solvents and reaction conditions plays a crucial role in the yield and purity of the synthesized compound. Continuous flow reactors are sometimes employed in industrial settings to enhance efficiency and scalability.
The molecular structure of 6-bromo-2-chloroquinoxaline features a quinoxaline backbone with bromine and chlorine substituents at the 6 and 2 positions, respectively. This substitution pattern significantly influences its reactivity and biological properties.
6-Bromo-2-chloroquinoxaline can participate in various chemical reactions:
These reactions can yield various substituted quinoxalines or quinoxaline N-oxides depending on the specific conditions employed .
The mechanism of action for compounds like 6-bromo-2-chloroquinoxaline often involves interaction with biological targets such as enzymes or receptors. The specific pathways may vary based on its application in medicinal chemistry:
Data on specific interactions remain an area of ongoing research, focusing on elucidating how structural modifications affect biological activity.
Relevant data such as melting point and specific heat capacity are not widely reported but can be inferred from similar compounds within the quinoxaline family.
6-Bromo-2-chloroquinoxaline has several significant applications:
Quinoxaline’s electron-deficient structure necessitates tailored halogenation approaches. The sequential introduction of chlorine at C2 and bromine at C6 exploits distinct electronic environments: C2 is highly electrophilic due to adjacent nitrogen atoms, favoring chlorination, while C6 requires electrophilic aromatic substitution (SEAr) for bromination. The synthesis typically follows a halogenation hierarchy: chlorination precedes bromination to prevent polyhalogenation or regiochemical complications [5] [9]. Key strategies include:
Table 1: Halogenation Sites in Quinoxaline Derivatives
Position | Electrophilicity | Preferred Halogen | Driving Force |
---|---|---|---|
C2 | High | Chlorine | Adjacent nitrogens |
C6 | Moderate | Bromine | SEAr kinetics/electronics |
C5/C7 | Low | – | Deactivation by nitrogens |
The conversion of 2-hydroxyquinoxaline to 2-chloroquinoxaline involves nucleophilic substitution via a pentacoordinate phosphorus intermediate. Using PCl₅ or POCl₃, the reaction proceeds through:
Table 2: Chlorination Optimization Parameters
Parameter | Optimal Range | Effect on Yield | Side Products |
---|---|---|---|
PCl₅ Equivalents | 1.2–1.5 eq | Maximizes at 85% | 2,3-Dichloroquinoxaline |
Temperature | 90–100°C | >80% above 90°C | Dehalogenated species |
Catalyst (TBAC) | 0.1 eq | +15–20% yield | Negligible |
Reaction Time | 4–6 hours | Plateaus at 5 hours | Polymerization products |
NBS enables C6-selective bromination of 2-chloroquinoxaline through in situ bromonium ion generation. Key factors:
Solvent Polarity:
Catalysts:
Table 3: Solvent Impact on Halogenation Efficiency
Reaction | Optimal Solvent | Yield (%) | Key Advantage |
---|---|---|---|
POCl₃ Chlorination | Toluene | 85 | Intermediate stability |
NBS Bromination | DMF | 78 | Bromonium ion stabilization |
One-Pot Halogenation | MeCN | 65 | Compatibility with both steps |
Flow chemistry addresses limitations of batch synthesis (e.g., interfacial electron transfer, thermal gradients):
Table 4: Continuous Flow Reactor Parameters
Reactor Type | Residence Time | Yield (%) | Key Feature |
---|---|---|---|
Electrochemical (Ion) | 12 minutes | 90–95 | Hypervalent iodine generation |
Packed-Bed (Meso) | 30 minutes | 88 | Immobilized Ni/Pd catalysts |
Parallel Capillary | 45 minutes | 82 | 120-channel scale-out |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1